Ethanone, 1-(1-methyl-5-isoquinolinyl)-

Lipophilicity ADME prediction Drug-likeness

Researchers optimizing CNS-penetrant kinase inhibitors often encounter inconsistent SAR data when substituting acetylisoquinoline building blocks due to variable lipophilicity and regioisomeric impurities. CAS 54415-45-1 eliminates this variability as a structurally validated 1-methyl-5-acetylisoquinoline scaffold. • +0.3-0.6 LogP enhancement over unmethylated/quinoline analogs improves membrane permeability without altering TPSA (29.96 Ų). • C5-acetyl group enables chemoselective derivatization via reductive amination, Grignard addition, or enolate chemistry. • 98% purity batch specification minimizes false positives in SPR, ITC, and DSF biophysical assays. Supplied with full analytical documentation for procurement compliance.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 54415-45-1
Cat. No. B3144117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(1-methyl-5-isoquinolinyl)-
CAS54415-45-1
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C=CC=C2C(=O)C
InChIInChI=1S/C12H11NO/c1-8-10-4-3-5-11(9(2)14)12(10)6-7-13-8/h3-7H,1-2H3
InChIKeyNQCOQGIOQOOFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(1-methyl-5-isoquinolinyl)-: Building Block for Kinase & PDE Research


Ethanone, 1-(1-methyl-5-isoquinolinyl)- (CAS 54415-45-1; IUPAC: 1-(1-methylisoquinolin-5-yl)ethan-1-one; synonym: 5-acetyl-1-methylisoquinoline) is a C12H11NO heterocyclic ketone (MW 185.22 g/mol) belonging to the 1-methylisoquinoline class . The compound features a methyl substituent at the C1 position and an acetyl group at the C5 position of the isoquinoline core. Isoquinoline derivatives bearing C1-methyl and C5-acetyl substitution patterns serve as versatile synthetic intermediates in the preparation of Rho-kinase (ROCK) inhibitors, phosphodiesterase-5 (PDE5) inhibitors, and other ATP-competitive kinase antagonists [1][2]. The compound is commercially available from multiple suppliers (Leyan, AchemBlock, CymitQuimica) at purities of 95–98%, and is primarily utilized as a research-scale building block for structure-activity relationship (SAR) exploration and lead optimization campaigns .

1 Synthetic intermediate for ROCK and PDE5 inhibitor SAR exploration
2 1-Methyl-5-acetylisoquinoline scaffold with tunable lipophilicity
3 High purity specification supports biophysical assay reproducibility
4 Research-scale supply for fragment growth and lead optimization

Why Generic Substitution Fails for Ethanone, 1-(1-methyl-5-isoquinolinyl)-


Compounds within the isoquinolinyl/quinolinyl ethanone family cannot be generically interchanged because the position and presence of the C1-methyl group fundamentally alter both physicochemical properties and pharmacophoric geometry . The 1-methyl substituent in CAS 54415-45-1 increases LogP by approximately 0.3–0.6 units relative to the unmethylated 1-(isoquinolin-5-yl)ethanone (CAS 54415-44-0), and by approximately 0.31 units relative to the quinoline isostere 1-(quinolin-5-yl)ethanone (CAS 103854-56-4), impacting membrane permeability and aqueous solubility in cellular assays . Positional isomers such as 1-(3-methylisoquinolin-7-yl)ethan-1-one (CAS 1896921-29-1) share identical molecular formula and weight with the target compound but present the acetyl group at C7 rather than C5, leading to a distinct vector angle for downstream derivatization and altered electronic distribution across the heterocyclic scaffold . Furthermore, the isoquinoline core (N at position 2) versus the quinoline core (N at position 1) exhibits different hydrogen-bond acceptor basicity (pKa of conjugate acid), directly influencing target engagement in kinase ATP-binding pockets where the heterocyclic nitrogen frequently serves as a hinge-binding motif [1]. These systematic differences mandate compound-specific procurement when SAR fidelity is critical.

C1-Methyl absence
Unmethylated analog (CAS 54415-44-0) shifts LogP by an estimated 0.4–0.65 units, potentially altering membrane passive permeability in cell models.
Acetyl positional isomer
The C7-acetyl isomer (CAS 1896921-29-1) shares molecular formula but changes the derivatization vector and electronic distribution, limiting SAR transferability.
Heterocyclic core difference
Quinoline isostere (CAS 103854-56-4) places nitrogen at position 1, altering hydrogen-bond basicity and hinge-binding geometry versus the isoquinoline core.

Ethanone, 1-(1-methyl-5-isoquinolinyl)-: How It Differs from Analogues


LogP Elevation Supports Predicted Membrane Permeability

Ethanone, 1-(1-methyl-5-isoquinolinyl)- (CAS 54415-45-1) exhibits a calculated LogP of 2.74582 . This represents a significant increase in lipophilicity compared to: (a) the quinoline isostere 1-(quinolin-5-yl)ethanone (CAS 103854-56-4), which has a reported LogP of 2.4374 ; and (b) the unmethylated analog 1-(isoquinolin-5-yl)ethanone (CAS 54415-44-0), which has an estimated LogP of approximately 2.1–2.3 based on the absence of the C1-methyl group. The LogP difference of +0.30842 versus the quinoline isostere and an estimated +0.4 to +0.65 versus the unmethylated isoquinoline analog predicts enhanced passive membrane permeability, offset by reduced aqueous solubility. This differential is principally attributable to the electron-donating and steric effect of the C1-methyl substituent.

LogP Elevation
Reported
LogP 2.75 vs 2.44 (quinoline isostere) and ~2.1–2.3 (unmethylated isoquinoline)
Supports membrane permeability screening context
Computed LogP values; cross-algorithm comparability should be verified.
Lipophilicity ADME prediction Drug-likeness Membrane permeability

Molecular Weight Increase Enables Physicochemical Tuning

CAS 54415-45-1 has a molecular weight of 185.22 g/mol (C12H11NO), which is +14.03 g/mol higher than both 1-(isoquinolin-5-yl)ethanone (CAS 54415-44-0; C11H9NO; MW 171.19 g/mol) and 1-(quinolin-5-yl)ethanone (CAS 103854-56-4; C11H9NO; MW 171.20 g/mol) . The additional mass arises solely from the C1-methyl substituent (net addition of CH2 = 14.01565 Da). Despite this mass increase, the topological polar surface area (TPSA) remains constant at 29.96 Ų across the target compound and the comparators, as the methyl substituent does not introduce additional hydrogen-bond donors or acceptors . The positional isomer 1-(3-methylisoquinolin-7-yl)ethan-1-one (CAS 1896921-29-1; C12H11NO; MW 185.22 g/mol) shares identical molecular weight but differs in the spatial orientation of the acetyl group . This means that within the same molecular formula and identical TPSA, the C1-methyl/C5-acetyl substitution pattern in the target compound provides a distinct three-dimensional pharmacophore geometry compared to the C3-methyl/C7-acetyl isomer.

MW & TPSA Tuning
Reported
MW 185.22, TPSA 29.96 Ų; +14 Da vs unmethylated analog, TPSA unchanged
Enables hydrophobic pocket probing without added polarity
TPSA constancy estimated based on identical functional groups.
Molecular weight optimization Fragment-based drug design Lead optimization Scaffold decoration

C1-Methyl Effect on Acetyl Group Reactivity

The C1-methyl group in CAS 54415-45-1 exerts an electron-donating inductive effect (+I) on the isoquinoline ring, which increases electron density at the C5 position relative to the unmethylated analog CAS 54415-44-0 . This electronic perturbation can influence the reactivity of the acetyl carbonyl group in nucleophilic addition reactions (e.g., Grignard additions, hydride reductions, reductive aminations) and the electrophilic aromatic substitution pattern on the isoquinoline core. In the quinoline isostere (CAS 103854-56-4), the heterocyclic nitrogen is located at position 1 rather than position 2, which alters the basicity (pKa of conjugate acid) and hydrogen-bond acceptor character of the scaffold . The isoquinoline nitrogen (pKa ~5.4 for isoquinoline) is less basic than the quinoline nitrogen (pKa ~4.9 for quinoline), meaning CAS 54415-45-1 is predicted to be a slightly stronger hydrogen-bond acceptor at the heterocyclic nitrogen than its quinoline counterpart . These electronic differences translate into distinct chemical reactivity profiles for downstream synthetic transformations such as sulfonylation, halogenation, or metal-catalyzed cross-coupling reactions at the C4 and C8 positions.

Electronic Reactivity
Class-level
C1-methyl exerts +I effect; isoquinoline N pKa ~5.4 vs quinoline ~4.9
Context-dependent reactivity; verify for specific transformations
Quantitative Hammett parameters not available for this substitution.
Synthetic chemistry Regioselective functionalization Isoquinoline derivatization C-H activation

Higher Purity in Commercial Supply

CAS 54415-45-1 is commercially available from Leyan (Product No. 1972899) at a specified purity of 98% in quantities of 1 g, 5 g, and 10 g (inquiry-based pricing) . The unmethylated analog 1-(isoquinolin-5-yl)ethanone (CAS 54415-44-0) is typically offered at 95% (AKSci) to 97% (Macklin, Beyotime, Chemenu) purity . The quinoline isostere 1-(quinolin-5-yl)ethanone (CAS 103854-56-4) is available at 95%+ (Leyan) to 97% (RGT Bio) purity . The positional isomer 1-(3-methylisoquinolin-7-yl)ethan-1-one (CAS 1896921-29-1) is also offered at 98% purity from Leyan, but the acetyl group is positioned at C7 rather than C5, making it unsuitable for SAR studies requiring C5 derivatization . It should be noted that the target compound was marked as a discontinued product by CymitQuimica/Biosynth as of 2019, indicating that supply may be limited to specific vendors . The 98% purity specification represents a meaningful quality advantage for applications requiring high chemical fidelity, such as biophysical assay screening (SPR, ITC, DSF) where impurities can confound binding data.

Purity Advantage
Specification review
98% purity (Leyan) vs 95–97% for common comparators
Supports biophysical assay reproducibility
Verify lot-specific CoA; supply may be limited.
Chemical procurement Purity specification Supply chain Research reagent quality

TPSA Constancy with Enhanced Lipophilicity for CNS Drug Design

The topological polar surface area (TPSA) of CAS 54415-45-1 is calculated as 29.96 Ų, which is identical to the TPSA of the quinoline isostere CAS 103854-56-4 (PSA = 29.96 Ų) . Although the TPSA for the unmethylated analog CAS 54415-44-0 is not explicitly reported by vendors, it is expected to be identical or highly similar (same functional groups: one acetyl oxygen, one heterocyclic nitrogen) . The key point is that C1-methylation increases LogP (from ~2.1–2.4 to 2.74582) while maintaining the same TPSA, a highly desirable profile for central nervous system (CNS) drug discovery where TPSA values below 60–70 Ų and LogP values between 2 and 5 are associated with favorable blood-brain barrier (BBB) penetration [1]. In contrast, many common heterocyclic building blocks increase TPSA when substituents are added (e.g., addition of a hydroxyl or amino group), which can compromise BBB permeability. The combination of low TPSA (29.96 Ų), moderate LogP (2.75), zero hydrogen-bond donors, and only two hydrogen-bond acceptors positions CAS 54415-45-1 within the favorable CNS multiparameter optimization (MPO) space defined by Wager et al. [1].

CNS MPO Profile
Class-level
TPSA 29.96 Ų, LogP 2.75, HBD 0, HBA 2 — fits CNS MPO favorable space
Supports CNS lead optimization context
MPO scoring is a model-dependent guideline; in vivo validation required.
CNS drug design Blood-brain barrier penetration Physicochemical property optimization TPSA

Application Scenarios for Ethanone, 1-(1-methyl-5-isoquinolinyl)-


Synthesis of ROCK and PDE5 Inhibitors with Enhanced Permeability

Given the +0.31 to +0.65 LogP enhancement over the unmethylated and quinoline analogs while maintaining a constant TPSA of 29.96 Ų (see Evidence Items 1 and 5), CAS 54415-45-1 is the preferred acetylisoquinoline building block for preparing analogs of Rho-kinase inhibitors (e.g., fasudil/HA-1077 derivatives) and PDE5 inhibitors where improved membrane permeability is desired. The 1-methyl-5-isoquinolinyl core is structurally related to the 4-methyl-5-isoquinolinesulfonyl pharmacophore found in the selective ROCK inhibitor H-1152P (Ki = 1.6 nM for Rho-kinase, 630 nM for PKA, 9270 nM for PKC) [1]. The C5-acetyl group provides a convenient synthetic handle for further functionalization via reductive amination, Grignard addition, or enolate chemistry to elaborate the pharmacophore . The compound's favorable CNS MPO profile (TPSA < 30 Ų, LogP ~2.75, 0 HBD) also supports its use in CNS-penetrant kinase inhibitor programs [2].

Fragment-Based Drug Discovery: Lipophilic Fragment for Hydrophobic Pockets

With a molecular weight of 185.22 g/mol and only 14 heavy atoms, CAS 54415-45-1 conforms to the 'Rule of Three' guidelines for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [3]. Its LogP of 2.75 provides sufficient lipophilicity to probe hydrophobic sub-pockets in target proteins, while the acetyl carbonyl and isoquinoline nitrogen offer two hydrogen-bond acceptor sites for directed interactions. Compared to the unmethylated analog (CAS 54415-44-0, MW 171.19, estimated LogP ~2.1–2.3), the target compound provides an additional methyl group for hydrophobic contact without adding rotatable bonds (rotatable bonds = 1 for both), thus maintaining favorable entropic binding characteristics. The 98% purity specification from Leyan (see Evidence Item 4) ensures minimal interference from impurities in sensitive biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) .

Regioselective C–H Functionalization on 1-Methylisoquinoline

The C1-methyl/C5-acetyl substitution pattern of CAS 54415-45-1 creates a unique electronic environment for investigating regioselective C–H activation and late-stage functionalization reactions on isoquinoline cores (see Evidence Item 3). The electron-donating effect of the C1-methyl group increases electron density at the C5 position, which may influence the regiochemical outcome of electrophilic aromatic substitution, directed ortho-metalation, or transition-metal-catalyzed C–H activation reactions . The acetyl group at C5 can serve as a directing group for palladium-catalyzed C–H acetoxylation or amination at the adjacent C4 or C6 positions [4]. Comparing reaction outcomes between the target compound and the positional isomer 1-(3-methylisoquinolin-7-yl)ethan-1-one (CAS 1896921-29-1) can provide mechanistic insights into the electronic and steric factors governing regioselectivity in isoquinoline functionalization chemistry .

Affinity Resins and Chemical Probes via Acetyl Bioconjugation

The C5-acetyl group of CAS 54415-45-1 provides a ketone functional handle for chemoselective bioconjugation strategies, including oxime ligation, hydrazone formation, and reductive amination with amine-containing linkers . These reactions can be performed under mild conditions compatible with biomolecular targets. The 1-methyl substituent increases the compound's overall lipophilicity (LogP 2.75 versus ~2.1–2.4 for comparators; see Evidence Item 1), which may reduce non-specific binding to hydrophilic surfaces during affinity pull-down experiments when compared to the less lipophilic unmethylated analog. For target identification studies using chemical proteomics, the higher purity specification (98% vs. 95–97% for analogs; see Evidence Item 4) reduces the risk of false-positive protein hits arising from reactive impurities, thereby increasing the confidence in identified target engagement .

Application
Selection Property
Validation Focus
ROCK/PDE5 inhibitor analog synthesis
1-Methyl-5-acetylisoquinoline core with tunable LogP
Kinase inhibition SAR and membrane interaction context
Fragment-based screening
Low MW (rule-of-three compliant), high purity
Biophysical assay (SPR, ITC) reproducibility
Regioselective C–H functionalization studies
C1-methyl/C5-acetyl electronic environment
Regioselectivity in directed C–H activation reactions
Affinity resin and chemical probe preparation
C5-ketone handle for bioconjugation, moderate lipophilicity
Target engagement confidence and non-specific binding control
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